
AZD2066
概要
科学的研究の応用
Pain Management
AZD 2066 has been primarily studied for its efficacy in treating:
- Chronic Neuropathic Pain : Clinical trials have evaluated its effectiveness in conditions such as diabetic neuropathy. Although promising results were observed, further development was discontinued due to insufficient efficacy in phase II trials .
- Gastroesophageal Reflux Disease (GERD) : Initial studies indicated potential benefits in reducing reflux episodes; however, these trials were also halted during early phases .
Psychiatric Disorders
The compound has been explored for its role in treating major depressive disorder (MDD). A phase II clinical trial assessed its safety and effectiveness compared to duloxetine, a standard antidepressant. The study aimed to establish whether AZD 2066 could provide therapeutic benefits similar to existing treatments .
Pharmacokinetics and Drug Interactions
AZD 2066 has undergone extensive pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Key findings include:
- Cytochrome P450 Interaction : In vitro studies demonstrated that AZD 2066 inhibits several CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6), indicating potential drug-drug interactions. However, dynamic modeling suggested low clinical relevance for these interactions in vivo .
- Dosage Studies : Initial dosing studies indicated an effective range of 12 mg to 18 mg administered orally for managing pain conditions .
Clinical Trials Summary
Study Identifier | Condition | Phase | Status |
---|---|---|---|
D0475C00020 | Major Depressive Disorder | IIa | Completed |
NCT00857623 | Chronic Pain | II | Discontinued |
NCT00690404 | GERD | I | Discontinued |
The trials highlighted both the potential and limitations of AZD 2066 as a therapeutic agent. While initial results showed promise in pain relief and mood enhancement, the overall efficacy was not sufficient to justify further development.
作用機序
AZD2066は、メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)に選択的に結合し、負のアロステリックモジュレーターとして作用することで効果を発揮します。この結合は受容体の活性を阻害し、細胞シグナル伝達経路への下流効果をもたらします。 mGluR5受容体のモジュレーションは、鎮痛や不安解消など、さまざまな治療効果に関連付けられています .
類似の化合物との比較
類似の化合物
AZD9272: 同様の薬理学的特性を持つ別の選択的mGluR5アンタゴニスト.
MTEP: 前臨床試験で使用されているよく知られたmGluR5アンタゴニスト.
フェノバム: 化学構造は異なるが、作用機序は同様のmGluR5アンタゴニスト.
This compoundの独自性
This compoundは、mGluR5受容体に対する高い選択性と、血脳関門を効果的に透過する能力を持つため、独自性があります。 これは、mGluR5の中枢神経系疾患における役割を研究し、潜在的な治療薬を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
AZD2066 interacts with the mGluR5, a type of metabotropic glutamate receptor . It acts as an antagonist, meaning it binds to this receptor and inhibits its function . The compound’s interaction with mGluR5 has been shown to have antinociception effects, which could be beneficial in pain management .
Cellular Effects
In cellular processes, this compound’s antagonistic action on mGluR5 can influence cell function. For instance, it has been shown to inhibit Ca2+ response in mGlu5/HEK cells and striatal, hippocampal, and cortical cultures . This suggests that this compound may play a role in regulating calcium signaling pathways within these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGluR5 receptor and inhibiting its function . This binding interaction can lead to changes in cellular processes such as calcium signaling, which can ultimately influence cell function .
Temporal Effects in Laboratory Settings
The effects of this compound appear to be dose-dependent and long-lasting . In rats trained to discriminate MTEP from no drug, the discriminative half-life of this compound was found to be 21.93 hours . This suggests that this compound has a long duration of action, which could be beneficial in maintaining its therapeutic effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in rats, this compound caused full and dose-dependent AZD9272-appropriate responding . This suggests that the effects of this compound can be modulated by adjusting the dosage .
Metabolic Pathways
This suggests that this compound may interact with these enzymes and potentially influence various metabolic pathways .
Transport and Distribution
Given its oral bioavailability and brain penetrance , it can be inferred that this compound is capable of crossing biological barriers such as the blood-brain barrier.
準備方法
合成経路と反応条件
AZD2066の合成は、主要な中間体の調製から始まり、複数の段階を踏みます温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率性、費用対効果、および環境への配慮を考慮して最適化されています。 連続フロー化学や自動合成などの高度な技術が採用され、生産効率が向上する可能性があります .
化学反応の分析
反応の種類
AZD2066は、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります。 温度、圧力、溶媒の選択などの反応条件は、所望の結果を得るために慎重に制御されます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、一方、置換反応は分子に異なる官能基を導入する可能性があります .
科学研究の応用
類似化合物との比較
Similar Compounds
AZD9272: Another selective mGluR5 antagonist with similar pharmacological properties.
MTEP: A well-known mGluR5 antagonist used in preclinical studies.
Fenobam: An mGluR5 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness of AZD2066
This compound is unique due to its high selectivity for mGluR5 receptors and its ability to penetrate the blood-brain barrier effectively. This makes it a valuable tool for studying the role of mGluR5 in central nervous system disorders and for developing potential therapeutic agents .
生物活性
AZD-2066 is a metabotropic glutamate receptor 5 (mGluR5) antagonist developed by AstraZeneca primarily for the treatment of chronic pain, depressive disorders, and gastro-oesophageal reflux disease (GERD). Despite its promising pharmacological profile, development was discontinued after phase II clinical trials for diabetic neuropathic pain and phase I for GERD. This article delves into the biological activity of AZD-2066, highlighting its pharmacodynamics, in vitro and in vivo studies, and relevant case studies.
AZD-2066 functions as an antagonist at the mGluR5 receptor, which plays a crucial role in mediating excitatory neurotransmission in the central nervous system (CNS). By inhibiting this receptor, AZD-2066 aims to modulate pain pathways and potentially alleviate symptoms associated with various neurological disorders.
Target Profile
Target | Pharmacology | Condition | Potency |
---|---|---|---|
mGluR5 | Antagonist | Chronic neuropathic pain | IC50 = 27.2 nM |
Depressive disorders | N/A | ||
Gastro-oesophageal reflux disease | N/A |
In Vitro Studies
AZD-2066 has been extensively studied in vitro to assess its effects on various biological systems:
- Calcium Response Inhibition : In HEK293 cells expressing mGluR5, AZD-2066 demonstrated an IC50 of 27.2 nM for inhibiting calcium responses induced by receptor activation .
- Cytochrome P450 Inhibition : The compound exhibited significant inhibition of several cytochrome P450 enzymes:
Table of In Vitro Activity
Enzyme | IC50 (μM) |
---|---|
CYP1A2 | 14.3 |
CYP2B6 | 7.4 |
CYP2C9 | 4.9 |
CYP2C19 | 9.6 |
CYP2D6 | 15 |
CYP3A4 | >60% inhibition at 300 μM |
In Vivo Studies
In vivo assessments have been conducted primarily in healthy volunteers and animal models to evaluate the analgesic efficacy and safety profile of AZD-2066.
Case Study: Pain Induction Model
A study evaluated the effects of AZD-2066 on electrically induced pain in healthy human volunteers. Results indicated a significant reduction in pain perception compared to placebo, suggesting potential utility in managing neuropathic pain conditions .
Dosage and Administration
In clinical settings, AZD-2066 was administered orally:
特性
IUPAC Name |
5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHYTICXCLKDG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934282-55-0 | |
Record name | AZD-2066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-2066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD2066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-2066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。